molecular formula C14H14N2O B180019 N-(2-Aminophenyl)-3-methylbenzamide CAS No. 175714-50-8

N-(2-Aminophenyl)-3-methylbenzamide

Cat. No.: B180019
CAS No.: 175714-50-8
M. Wt: 226.27 g/mol
InChI Key: IHQDWIDSWQKEKQ-UHFFFAOYSA-N
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Description

N-(2-Aminophenyl)-3-methylbenzamide is a benzamide derivative featuring a 2-aminophenyl group attached to a 3-methyl-substituted benzoyl moiety. This structure positions the compound within a class of molecules known for their roles in medicinal chemistry and catalysis.

Properties

CAS No.

175714-50-8

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

N-(2-aminophenyl)-3-methylbenzamide

InChI

InChI=1S/C14H14N2O/c1-10-5-4-6-11(9-10)14(17)16-13-8-3-2-7-12(13)15/h2-9H,15H2,1H3,(H,16,17)

InChI Key

IHQDWIDSWQKEKQ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs in HDAC Inhibition

CI-994 (N-(2-Aminophenyl)-4-acetylaminobenzamide)

  • Structure: Shares the 2-aminophenyl core but substitutes the 3-methyl group with a 4-acetylamino moiety.
  • Synthesis: Requires a 3-step procedure starting from 4-nitrobenzoic acid, involving reduction, acetylation, and coupling to 2-aminophenylamine .
  • Application : A clinically studied HDACi with antiproliferative effects in prostate cancer models.

MS-275 (N-(2-Aminophenyl)-4-[N-(pyridine-3-ylmethoxycarbonyl)aminomethyl]benzamide)

  • Structure : Features a pyridine-linked carbamate group on the benzamide ring.
  • Synthesis: Utilizes a novel route involving pyridine-3-ylmethoxycarbonyl protection, enhancing solubility and bioavailability .
  • Application: Exhibits synergistic effects with retinoids in inducing apoptosis in cancer cells.

Key Differences :

  • Pharmacological Activity: CI-994 and MS-275 are optimized for HDAC inhibition, while N-(2-Aminophenyl)-3-methylbenzamide’s primary utility lies in catalysis.

Catalytic Directing Group Analogs

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structure: Replaces the 2-aminophenyl group with a hydroxy-dimethylethyl moiety, forming an N,O-bidentate directing group.
  • Synthesis: Achieved via coupling of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol (62% yield using acid chloride vs. 11% with carboxylic acid) .
  • Application : Facilitates metal-catalyzed C–H functionalization via stable five-membered chelate complexes .

Comparison :

  • Chelation Efficiency: The 2-aminophenyl group in this compound may form weaker metal interactions compared to the N,O-bidentate system in hydroxy-dimethylethyl analogs, affecting catalytic turnover .
  • Synthetic Accessibility: Acid chloride-mediated coupling (62% yield) is more efficient than ester aminolysis (<5% yield) .

Substituted Benzamide Derivatives

3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide

  • Structure : Incorporates electron-withdrawing (chloro) and electron-donating (methoxy) groups on adjacent phenyl rings.

3-Amino-N-(3-trifluoromethylphenyl)benzamide

  • Structure : Features a trifluoromethyl group, imparting metabolic stability and lipophilicity.
  • Application : Investigated in kinase inhibition studies due to its strong electron-withdrawing effects .

Key Contrasts :

  • Electronic Effects: The 3-methyl group in this compound provides mild electron donation, contrasting with the strong electron-withdrawing effects of trifluoromethyl or chloro groups in analogs.
  • Biological Targets : Substituted benzamides with halogen or trifluoromethyl groups are tailored for receptor binding, whereas the target compound is geared toward catalysis.

Data Tables

Table 2: Electronic and Steric Effects

Compound Electronic Profile Steric Hindrance
This compound Mild electron-donating (methyl) Low
3-Amino-N-(3-trifluoromethylphenyl)benzamide Strong electron-withdrawing (CF₃) Moderate
CI-994 Electron-withdrawing (acetyl) High

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